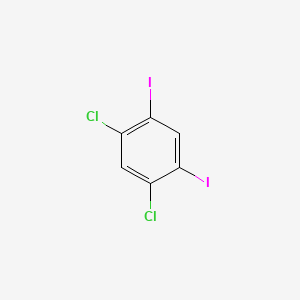

1,5-Dichloro-2,4-diiodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

1,5-Dichloro-2,4-diiodobenzene derivatives serve as key intermediates in organic synthesis, enabling the creation of structurally complex molecules. For instance, 1,2-Dibromobenzenes, similar in reactivity to dichloro-diiodobenzene derivatives, are utilized as valuable precursors for organic transformations, particularly those based on the intermediate formation of benzynes. These compounds are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their significance in constructing synthetically challenging molecules.Molecular Structure Analysis

The molecular structure of 1,5-Dichloro-2,4-diiodobenzene is based on a benzene ring with two chlorine atoms and two iodine atoms attached to it . The exact positions of these atoms on the benzene ring give the compound its unique properties and reactivity .Physical And Chemical Properties Analysis

1,5-Dichloro-2,4-diiodobenzene is a colorless solid with a molecular formula of C6H2Cl2I2 and a molecular weight of 307.98 g/mol. Other physical and chemical properties like boiling point, melting point, solubility, etc., are not explicitly mentioned in the search results.科学的研究の応用

Efficient Synthetic Methods

1,5-Dichloro-2,4-diiodobenzene derivatives serve as key intermediates in organic synthesis, enabling the creation of structurally complex molecules. For instance, 1,2-Dibromobenzenes, similar in reactivity to dichloro-diiodobenzene derivatives, are utilized as valuable precursors for organic transformations, particularly those based on the intermediate formation of benzynes. These compounds are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their significance in constructing synthetically challenging molecules (Diemer, Leroux, & Colobert, 2011).

Molecular Structures and Photophysics

The study of molecular structures and their corresponding photophysics is another area where these derivatives find application. For example, the photodissociation dynamics of 1,4-diiodobenzene, a closely related compound, have been investigated using ultrafast time-resolved photoelectron spectroscopy. This research provides insights into the excited-state dynamics and dissociation pathways of the molecule, essential for understanding the photophysical properties of similar dichloro-diiodobenzene derivatives (Stankus, Zotev, Rogers, Gao, Odate, Kirrander, & Weber, 2018).

Materials Science and Engineering

In materials science, these derivatives contribute to the development of novel materials with unique properties. For instance, the synthesis of liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units demonstrates the role of 1,5-Dichloro-2,4-diiodobenzene derivatives in enhancing the thermal stability and fire retardant properties of materials. This research underscores the importance of structural modification in developing materials with desired functionalities (Jamain, Khairuddean, & Guan-Seng, 2020).

Hydrogen-Bonded Molecular Crystals

The engineering of hydrogen-bonded molecular crystals utilizing derivatives of hexaphenylbenzene, where substituents like those in 1,5-Dichloro-2,4-diiodobenzene play a crucial role, showcases the application in designing porous materials. These crystals exhibit noninterpenetrated three-dimensional networks, highlighting the influence of molecular design on the development of materials with predetermined porous architectures (Maly, Gagnon, Maris, & Wuest, 2007).

Safety and Hazards

特性

IUPAC Name |

1,5-dichloro-2,4-diiodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVOFSZJJSCZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2I2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2872547.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)

![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)

![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)

![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)